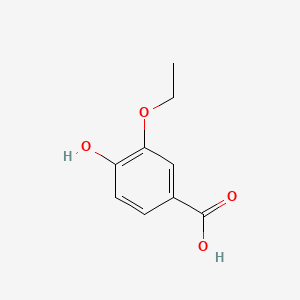

3-Ethoxy-4-hydroxybenzoic acid

Übersicht

Beschreibung

3-Ethoxy-4-hydroxybenzoic acid, with the CAS Number 5438-38-0, is a solid compound . Its molecular weight is 182.18 and its IUPAC name is 3-ethoxy-4-hydroxybenzoic acid .

Molecular Structure Analysis

The molecular formula of 3-Ethoxy-4-hydroxybenzoic acid is C9H10O4 . The InChI code is 1S/C9H10O4/c1-2-13-8-5-6 (9 (11)12)3-4-7 (8)10/h3-5,10H,2H2,1H3, (H,11,12) .

Physical And Chemical Properties Analysis

3-Ethoxy-4-hydroxybenzoic acid is a solid at room temperature . It has a molecular weight of 182.18 . The compound has 4 hydrogen bond acceptors and 2 hydrogen bond donors . It has a density of 1.3±0.1 g/cm3, a boiling point of 359.8±27.0 °C at 760 mmHg, and a flash point of 147.8±17.2 °C .

Wissenschaftliche Forschungsanwendungen

Medicine

3-Ethoxy-4-hydroxybenzoic acid: has been identified in urinary organic acid profiling, indicating its potential as a metabolic marker . It is also studied for its inhibitory effects on enzymes like aldose reductase, which is significant in managing diabetic complications . Additionally, it’s explored for its role in trapping agents to study hydroxyl radical generation during cerebral ischemia and reperfusion .

Agriculture

In agriculture, hydroxybenzoic acids , a category to which 3-Ethoxy-4-hydroxybenzoic acid belongs, are studied for their biosynthesis from cinnamic acid via shikimate and phenylpropanoid pathways in plants . These compounds are significant for their antimicrobial properties and potential use in crop protection .

Cosmetics

Hydroxybenzoic acids: are utilized in cosmetics for their antibacterial and antifungal properties. They serve as preservatives due to their stability and low volatility . The ethoxy group in 3-Ethoxy-4-hydroxybenzoic acid could potentially enhance its solubility in cosmetic formulations.

Food Industry

Phenolic compounds like 3-Ethoxy-4-hydroxybenzoic acid are valued in the food industry for their antioxidant and antimicrobial properties. They are used to preserve food and enhance its shelf life . Their role in contributing to the flavor and health benefits of food is also recognized.

Environmental Science

In environmental science, the biodegradation and utilization of hydroxybenzoic acids by microorganisms are of interest. These compounds can serve as carbon sources for certain bacteria, which is crucial for bioremediation processes .

Chemical Synthesis

3-Ethoxy-4-hydroxybenzoic acid: is a versatile intermediate in chemical synthesis. It’s used in the synthesis of various polymers and complex organic molecules. Its derivatives are important in creating high-performance materials with specific properties .

Materials Science

This compound is investigated for its potential use in materials science, particularly in the synthesis of novel polymers and materials with specific functional properties .

Analytical Chemistry

In analytical chemistry, 3-Ethoxy-4-hydroxybenzoic acid and its related compounds are used as reagents and standards. They help in the detection and quantification of substances in various samples, contributing to quality control and research .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

It’s known that benzoic acid derivatives can undergo various reactions at the benzylic position . The presence of the ethoxy and hydroxy groups may also influence its reactivity and interaction with its targets .

Biochemical Pathways

For instance, 4-Hydroxybenzoic acid can be hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . These compounds are then funneled into the TCA cycle .

Pharmacokinetics

It’s known that the bioavailability of benzoic acid derivatives can be influenced by factors such as their solubility, stability, and the presence of functional groups .

Result of Action

Benzoic acid derivatives are often associated with various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .

Action Environment

The action, efficacy, and stability of 3-Ethoxy-4-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect its stability and reactivity . Furthermore, its action can also be influenced by the specific physiological environment in the body .

Eigenschaften

IUPAC Name |

3-ethoxy-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDSMZGWVHEDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202751 | |

| Record name | 3-Ethoxy-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-hydroxybenzoic acid | |

CAS RN |

5438-38-0 | |

| Record name | 3-Ethoxy-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-4-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5438-38-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxy-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ETHOXY-4-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA38VF9XH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

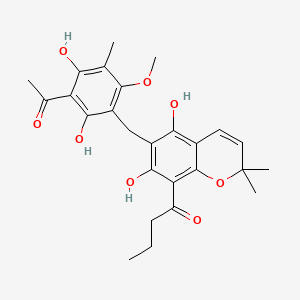

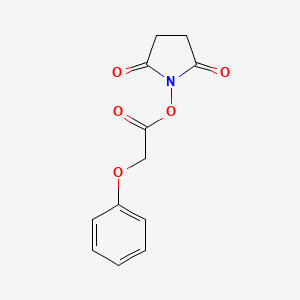

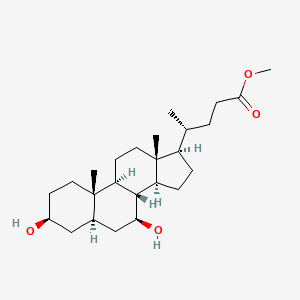

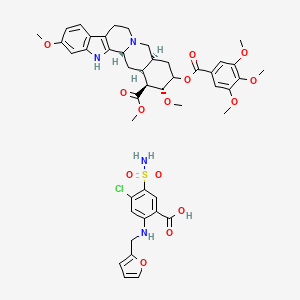

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

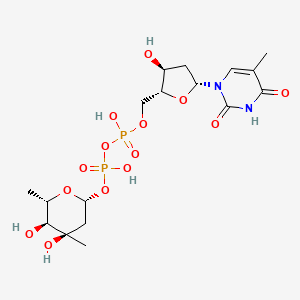

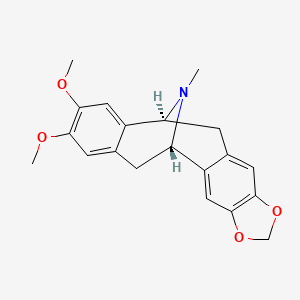

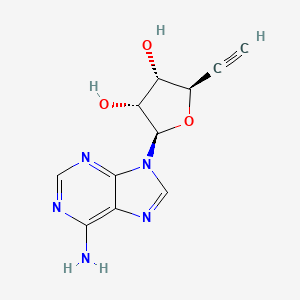

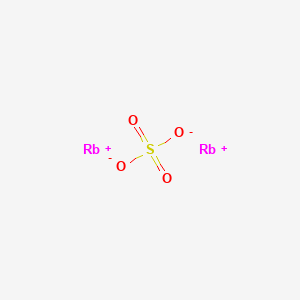

Feasible Synthetic Routes

Q & A

Q1: How is 3-ethoxy-4-hydroxybenzoic acid metabolized in the human body?

A: After ingestion of ethylvanillin or 3-ethoxy-4-hydroxybenzoic acid itself, the human body excretes it in three main forms: free 3-ethoxy-4-hydroxybenzoic acid, a glucuronide conjugate, and a glycine conjugate. []

Q2: Can you provide details on the occurrence of 3-ethoxy-4-hydroxybenzoic acid in human urine?

A: 3-Ethoxy-4-hydroxybenzoic acid has been detected in the urine of patients consuming synthetic diets flavored with ethylvanillin. This finding suggests that the compound is absorbed and metabolized following the ingestion of ethylvanillin-containing products. []

Q3: What is the significance of 3-ethoxy-4-hydroxybenzoic acid in the context of lignin degradation by fungi?

A: Research shows that the fungus Polyporus dichrous can modify the 4-alkoxyl groups of various alkoxybenzoic acids, including 3-ethoxy-4-hydroxybenzoic acid. This fungus exhibits a relatively nonspecific mechanism for oxygenating these groups, often leading to further degradation of the resulting products. [, ] For example, 3-ethoxy-4-isopropoxybenzoic acid undergoes both dealkylation to 3-ethoxy-4-hydroxybenzoic acid and hydroxylation to 2-[4-carboxy-2-ethoxyphenoxy]-propane-1-ol when exposed to Polyporus dichrous. [, ] This fungal metabolic pathway offers insights into the potential breakdown of lignin-related compounds in the environment.

Q4: Are there any known instances of other fungi interacting with 3-ethoxy-4-hydroxybenzoic acid derivatives?

A: Yes, Fusarium solani M—13—1 completely degrades glycerol-2-(3-ethoxy-4-hydroxybenzoic acid) ether, a compound structurally similar to lignin substructure models. This degradation process occurs without the accumulation of detectable catabolic products. [] This finding further highlights the role of fungi in the breakdown of complex aromatic compounds in nature.

Q5: Has 3-ethoxy-4-hydroxybenzoic acid been found in natural sources?

A: Interestingly, 3-ethoxy-4-hydroxybenzoic acid has been isolated from the leaves of Crataegus pinnatifida Bge., marking its identification as a natural product. [] This discovery expands the known sources of this compound beyond its artificial production and metabolic pathways.

Q6: Does the structure of 3-ethoxy-4-hydroxybenzoic acid influence its reactivity?

A: While specific details regarding the structure-activity relationship of 3-ethoxy-4-hydroxybenzoic acid are limited in the provided research, it's important to note that the position of alkoxyl groups significantly impacts fungal metabolic activity. Polyporus dichrous specifically targets 4-alkoxyl groups for oxygenation, demonstrating selectivity in its degradation mechanisms. [, ] This observation highlights the importance of structural considerations when investigating the compound's interactions and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1206641.png)

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(2-hydroxyethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1206646.png)